molecular formula C17H9Cl2NO4 B4289323 (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B4289323
M. Wt: 362.2 g/mol
InChI Key: FFLNBZNUXIMNIN-ACAGNQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 1,3-benzodioxole derivatives with 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions may include:

    Solvent: Common solvents like ethanol or methanol.

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid.

    Temperature: Reactions are usually carried out at elevated temperatures (e.g., 80-100°C).

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,4-dione derivatives, while reduction may produce oxazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzodioxol-5-yl)-4-benzylidene-1,3-oxazol-5(4H)-one: Lacks the dichloro substitution.

    2-(1,3-benzodioxol-5-yl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one: Contains a single chlorine atom.

Uniqueness

The presence of the 2,4-dichlorobenzylidene group in (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE may confer unique properties, such as enhanced biological activity or different chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(2,4-dichlorophenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2NO4/c18-11-3-1-9(12(19)7-11)5-13-17(21)24-16(20-13)10-2-4-14-15(6-10)23-8-22-14/h1-7H,8H2/b13-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLNBZNUXIMNIN-ACAGNQJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=CC4=C(C=C(C=C4)Cl)Cl)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=N/C(=C\C4=C(C=C(C=C4)Cl)Cl)/C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Reactant of Route 3
(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Reactant of Route 4
Reactant of Route 4
(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

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